Mopipp

Glioblastoma Glucose Metabolism Cytotoxicity

Separating vacuole biology from cell death pathways requires precise chemical tools. Unlike cytotoxic MOMIPP, MOPIPP (2-propyl analog) induces extensive macropinosome-derived vacuolization without impairing glucose uptake or activating JNK. This enables clean studies of endosomal trafficking and non-lethal vacuole function. - Key application: High-yield exosome production from viable cells (no apoptotic debris) - Critical negative control for methuosis pathway validation - Ideal for long-term live-cell imaging in glioblastoma models

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B12412363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMopipp
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3
InChIInChI=1S/C20H20N2O2/c1-3-4-18-16(6-8-20(23)14-9-11-21-12-10-14)17-13-15(24-2)5-7-19(17)22-18/h5-13,22H,3-4H2,1-2H3/b8-6+
InChIKeyAKHPVAVYPREXID-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOPIPP: Non-Lethal Vacuole & Exosome Inducer


Mopipp (MOPIPP, CAS 1485521-76-3) is a novel indole-based chalcone with the molecular formula C₂₀H₂₀N₂O₂ and molecular weight 320.39 g/mol . It is characterized as a non-lethal, vacuole-inducing 2-propyl analog of MOMIPP . MOPIPP induces cellular vacuolization, increases autophagosome numbers, and triggers methuosis, a non-apoptotic cell death pathway . It also disrupts glucose uptake and glycolytic metabolism and has demonstrated the ability to cross the blood-brain barrier (BBB) and suppress glioblastoma tumor progression .

MOPIPP vs. MOMIPP: Key Functional Differences


Mopipp (MOPIPP) and its close structural analog MOMIPP differ by only a single 2-propyl substitution on the indole ring, yet this minor modification profoundly alters their biological activity and safety profile . While both compounds induce vacuolization, MOPIPP remains non-cytotoxic at concentrations where MOMIPP triggers extensive cell death, making MOPIPP uniquely suited for applications requiring vacuole formation without compromising cell viability [1]. This differential cytotoxicity is linked to divergent effects on glucose metabolism and stress kinase signaling, demonstrating that even minor structural changes in the indole-based chalcone class can dramatically shift functional outcomes [2]. Substituting MOPIPP with a generic analog without empirical validation risks either unintended cytotoxicity or failure to induce the desired vacuolization phenotype.

MOPIPP Quantitative Evidence


Non-Cytotoxic Vacuolization vs. MOMIPP

Mopipp (MOPIPP) does not impair glucose uptake at concentrations where its cytotoxic analog MOMIPP causes significant reduction. In U251 glioblastoma cells treated for 24 hours with 10 μM of each compound, MOMIPP reduced [3H]2-deoxyglucose uptake to approximately 40% of control levels, whereas MOPIPP showed no significant impairment [1]. This differential effect on glucose metabolism is a key determinant of their divergent cytotoxicity profiles [2].

Glioblastoma Glucose Metabolism Cytotoxicity

Preserved Glucose Uptake vs. MOMIPP

Mopipp (MOPIPP) does not activate the JNK1/2 stress kinase pathway at 10 μM, whereas MOMIPP selectively activates JNK1/2, leading to phosphorylation of downstream targets c-Jun, Bcl-2, and Bcl-xL [1]. This differential activation is directly linked to the ability of MOMIPP to induce methuotic cell death, while MOPIPP remains non-cytotoxic despite inducing comparable vacuolization [2].

JNK Signaling Stress Kinase Methuosis

No JNK Pathway Activation vs. MOMIPP

Mopipp (MOPIPP) induces extensive cytoplasmic vacuolization without causing cell death at 10 μM, whereas MOMIPP triggers vacuolization followed by methuotic cell death at the same concentration [1]. In U251 glioblastoma cells, 48-hour treatment with 10 μM MOPIPP resulted in prominent vacuole formation but did not significantly reduce cell viability, while MOMIPP caused progressive loss of viability beginning at 4-8 hours post-treatment [2].

Cytotoxicity Vacuolization Cell Viability

Enhanced Exosome Production

Mopipp (MOPIPP) triggers multi-fold increases in the release of exosome marker proteins CD63 and Alix from cultured glioblastoma and 293T cells without affecting cell viability [1]. Quantitative immunoblotting of exosome fractions from 293T cells treated with 10 μM MOPIPP for 24 hours showed significant fold-increases in both Alix and CD63 levels relative to DMSO-treated controls (p ≤ 0.05) [2]. This exosome-stimulating effect is shared with vacuolin-1 but distinguishes MOPIPP from cytotoxic analogs like MOMIPP, which compromise cell integrity and confound exosome harvest [3].

Exosome Extracellular Vesicles Glioblastoma

Blood-Brain Barrier Penetration Potential

Mopipp (MOPIPP) has been demonstrated to cross the blood-brain barrier (BBB), a property that distinguishes it from many other vacuole-inducing compounds and makes it particularly valuable for studying glioblastoma and other CNS disorders . While MOMIPP also penetrates the BBB, its cytotoxic activity limits its utility for non-lethal modulation of CNS cell biology, whereas MOPIPP's non-cytotoxic profile enables BBB-penetrant vacuole induction without confounding cell death .

Blood-Brain Barrier Glioblastoma CNS Drug Delivery

Mopipp (MOPIPP) Autophagosome Accumulation: Comparable Induction to MOMIPP with Superior Safety Profile

Mopipp (MOPIPP) induces accumulation of autophagosome markers LC3-II and p62 to a similar extent as MOMIPP at 10 μM, as demonstrated by western blot analysis in U251 glioblastoma cells [1]. Quantification of immunoblot signals from three independent experiments showed that both compounds significantly elevated LC3-II and p62 levels relative to control (p ≤ 0.05), with no statistically significant difference between MOPIPP and MOMIPP in the magnitude of induction [2]. This indicates that MOPIPP retains full autophagosome-modulating activity while avoiding the cytotoxicity associated with MOMIPP.

Autophagy LC3 p62

MOPIPP Research & Biomanufacturing Applications


Endolysosomal Trafficking & Vacuole Biogenesis

For researchers investigating methuosis, macropinocytosis, or endolysosomal trafficking in glioblastoma without confounding cell death, MOPIPP (10 μM, 24-48 h) serves as the optimal tool compound. Its preservation of glucose uptake and avoidance of JNK pathway activation enable clean dissection of vacuole biology independent of death signaling [1].

High-Yield Exosome Harvesting for Therapeutics

MOPIPP (10 μM, 24 h treatment) significantly enhances exosome yield from cultured glioblastoma and 293T cells without compromising viability, making it suitable for scaling exosome production for downstream therapeutic engineering or biomarker analysis [2].

Glioblastoma Vacuole Dynamics Modeling

MOPIPP's demonstrated ability to cross the blood-brain barrier, combined with its non-cytotoxic profile, positions it as a unique tool for studying endolysosomal trafficking and vacuole biology in CNS models, including in vivo glioblastoma xenograft studies .

Negative Control for Methuosis & JNK Studies

MOPIPP serves as an essential non-cytotoxic comparator in studies employing MOMIPP or other cytotoxic IPPs. Its inability to activate JNK1/2 or impair glucose metabolism provides a clean baseline for distinguishing vacuole formation from death pathway engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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